molecular formula C25H19FN4O B292293 7-ethoxy-2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine

7-ethoxy-2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No. B292293
M. Wt: 410.4 g/mol
InChI Key: ZVTNLVBPNBCGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethoxy-2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EFDP and has shown promise in a variety of applications, including as a tool for studying biological systems and as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of EFDP is not fully understood, but it is believed to act as an inhibitor of certain enzymes and signaling pathways. Specifically, EFDP has been shown to inhibit the activity of protein kinase C, which plays a key role in cellular signaling pathways. Additionally, EFDP has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects:
Studies have shown that EFDP has a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, EFDP has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. EFDP has also been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EFDP in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways. This makes it a valuable tool for studying the function of these molecules in biological systems. Additionally, EFDP has been shown to have relatively low toxicity in animal models, making it a potentially safe compound for use in research. However, one limitation of EFDP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving EFDP. One area of interest is the development of EFDP-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of EFDP and its effects on specific enzymes and signaling pathways. Finally, there is potential for the development of new EFDP derivatives with improved solubility and other properties that could make them more useful in scientific research.

Synthesis Methods

EFDP can be synthesized using a variety of methods, including the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate and diphenylhydrazine in the presence of a catalyst. Another synthesis method involves the reaction of 2-fluorobenzaldehyde with diphenylhydrazine and ethyl 2-oxo-4-phenylbutyrate in the presence of a catalyst. Both of these methods result in the production of EFDP.

Scientific Research Applications

EFDP has been used in a variety of scientific research applications, including as a tool for studying the function of specific proteins and enzymes. It has also been used to investigate the role of certain signaling pathways in cellular processes. Additionally, EFDP has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

properties

Molecular Formula

C25H19FN4O

Molecular Weight

410.4 g/mol

IUPAC Name

7-ethoxy-2-(2-fluorophenyl)-3,4-diphenylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C25H19FN4O/c1-2-31-25-23-21(22(27-28-25)17-11-5-3-6-12-17)24(18-13-7-4-8-14-18)30(29-23)20-16-10-9-15-19(20)26/h3-16H,2H2,1H3

InChI Key

ZVTNLVBPNBCGMF-UHFFFAOYSA-N

SMILES

CCOC1=NN=C(C2=C(N(N=C21)C3=CC=CC=C3F)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=NN=C(C2=C(N(N=C21)C3=CC=CC=C3F)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.